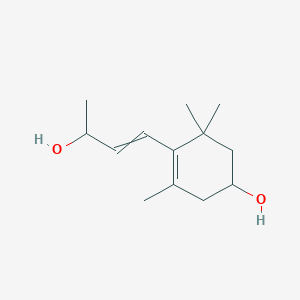
6-Bromohexyl Phosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromohexyl Phosphorodichloridate is an organophosphorus compound with the molecular formula C6H13BrCl2O2P. It is a colorless to pale yellow liquid that is used in various chemical synthesis processes. This compound is known for its reactivity and is utilized in the preparation of other organophosphorus compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Bromohexyl Phosphorodichloridate can be synthesized through the reaction of 6-bromohexanol with phosphorus oxychloride (POCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride. The general reaction is as follows:
C6H13BrOH+POCl3→C6H13BrCl2O2P+HCl
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and other contaminants.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The process may include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromohexyl Phosphorodichloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 6-bromohexanol and phosphoric acid derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Hydrolysis: Typically occurs in aqueous solutions or under acidic/basic conditions.
Oxidation and Reduction: Various oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted phosphates and corresponding nucleophiles.
Hydrolysis: Yields 6-bromohexanol and phosphoric acid derivatives.
Oxidation and Reduction: Can produce various oxidized or reduced phosphorus compounds.
Aplicaciones Científicas De Investigación
6-Bromohexyl Phosphorodichloridate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds and as an intermediate in various chemical reactions.
Biology: Investigated for its potential use in modifying biological molecules, such as proteins and nucleic acids.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromohexyl Phosphorodichloridate involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on biological molecules, potentially altering their function. This reactivity is due to the presence of the electrophilic phosphorus atom, which can be attacked by nucleophiles such as amines, thiols, and hydroxyl groups.
Comparación Con Compuestos Similares
6-Bromohexanol: Similar structure but lacks the dichlorophosphate group.
Hexylphosphonic Acid: Contains a phosphonic acid group instead of the dichlorophosphate group.
6-Chlorohexyldichlorophosphate: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness: 6-Bromohexyl Phosphorodichloridate is unique due to its combination of a bromine atom and a dichlorophosphate group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific chemical synthesis and industrial applications.
Propiedades
Fórmula molecular |
C6H12BrCl2O2P |
|---|---|
Peso molecular |
297.94 g/mol |
Nombre IUPAC |
1-bromo-6-dichlorophosphoryloxyhexane |
InChI |
InChI=1S/C6H12BrCl2O2P/c7-5-3-1-2-4-6-11-12(8,9)10/h1-6H2 |
Clave InChI |
IMFDJMQHHQGQIU-UHFFFAOYSA-N |
SMILES canónico |
C(CCCBr)CCOP(=O)(Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2R,3R,4R)-3-benzoyloxy-4-fluoro-5-hydroxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B8460929.png)





![8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B8460989.png)







